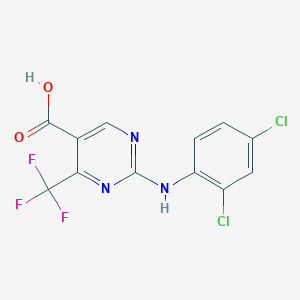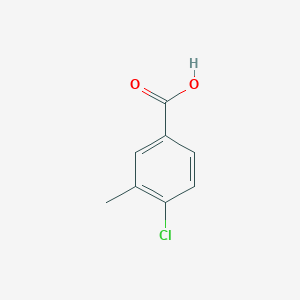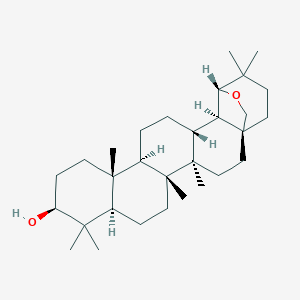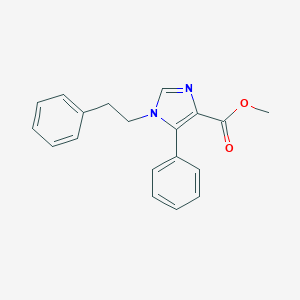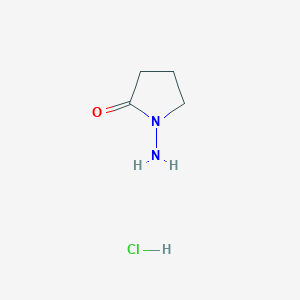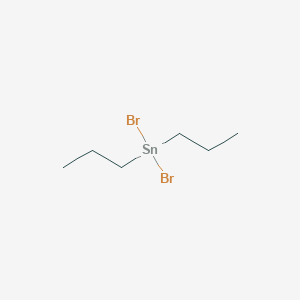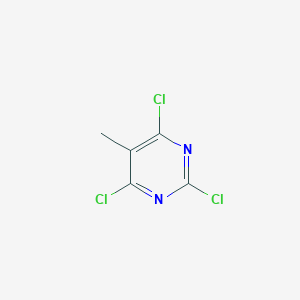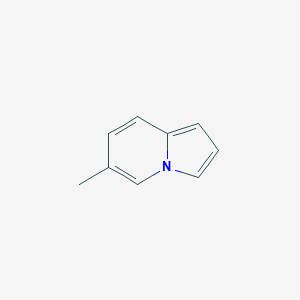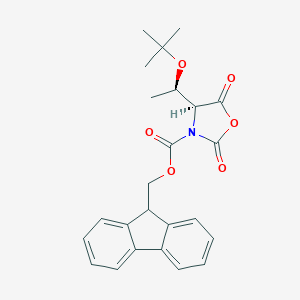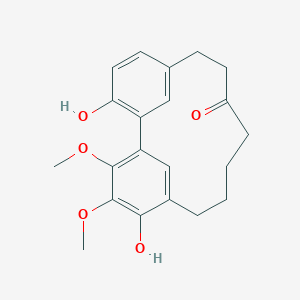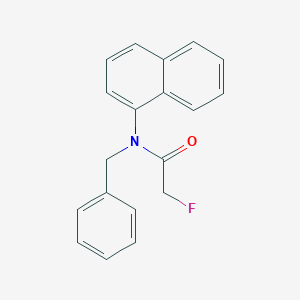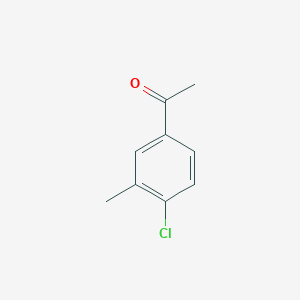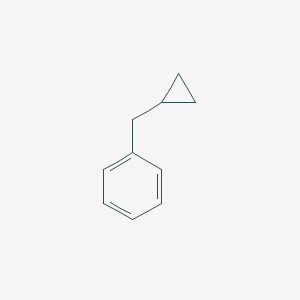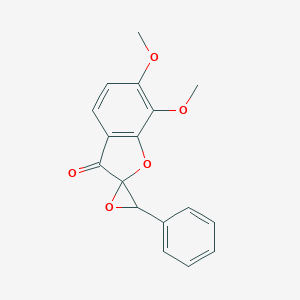
6,7-Dimethoxyaurone epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxyaurone epoxide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a derivative of aurone, a naturally occurring flavonoid found in many plants.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxyaurone epoxide has shown potential applications in various scientific research fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In agriculture, this compound has been studied for its potential use as a natural pesticide and herbicide. It has been shown to inhibit the growth of various plant pathogens and weeds. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and nanoparticles.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxyaurone epoxide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. It has been shown to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemische Und Physiologische Effekte
6,7-Dimethoxyaurone epoxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, this compound has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,7-Dimethoxyaurone epoxide in lab experiments include its synthetic accessibility, low cost, and potential applications in various fields such as medicine, agriculture, and material science. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its biological effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are many future directions for the study of 6,7-Dimethoxyaurone epoxide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in various fields such as medicine, agriculture, and material science. For example, this compound could be further developed as a natural pesticide or herbicide. In addition, this compound could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of 6,7-Dimethoxyaurone epoxide has the potential to contribute to various scientific research fields and lead to the development of new technologies and products.
Synthesemethoden
The synthesis of 6,7-Dimethoxyaurone epoxide involves the reaction of 6,7-Dimethoxyaurone with a suitable oxidizing agent such as m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction proceeds through the formation of an epoxide intermediate, which is then hydrolyzed to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Eigenschaften
CAS-Nummer |
10173-80-5 |
|---|---|
Produktname |
6,7-Dimethoxyaurone epoxide |
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
6,7-dimethoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one |
InChI |
InChI=1S/C17H14O5/c1-19-12-9-8-11-13(14(12)20-2)21-17(15(11)18)16(22-17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
InChI-Schlüssel |
SAIKVYZCLOUCMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



